NK314

説明

Overview of Benzo[c]phenanthridine Alkaloids in Biological Systems

Benzo[c]phenanthridine alkaloids constitute a class of nitrogen-containing small molecules characterized by a tetracyclic structural motif. These compounds are naturally occurring and have been isolated from various plant species, notably those belonging to the Papaveraceae and Rutaceae families. aacrjournals.orgresearchgate.nettandfonline.com Research has revealed a broad spectrum of biological activities associated with natural benzo[c]phenanthridine alkaloids, including antitumor, antimicrobial, anti-inflammatory, analgesic, and antifungal effects. researchgate.netplos.org Historically, natural benzo[c]phenanthridine alkaloids like nitidine and fagaronine garnered attention for their antileukemic properties as early as the 1970s. aacrjournals.org While fagaronine was identified as a DNA binding agent and topoisomerase inhibitor, and nitidine as a topoisomerase I inhibitor, their development as anticancer drugs was limited by low potency. aacrjournals.org

Historical Context of Topoisomerase Inhibitors in Research

Topoisomerases are essential nuclear enzymes that play critical roles in managing DNA topology during fundamental cellular processes such as replication, transcription, and recombination. researchgate.netwikipedia.orgnih.gov They regulate DNA supercoiling and resolve knots and tangles by mediating transient breaks in DNA strands. wikipedia.orgacs.org Based on their structure and mechanism, topoisomerases are broadly classified into Type I and Type II. wikipedia.orgd-nb.info The critical functions of these enzymes have made them significant targets in the development of therapeutic agents, particularly in the fields of antibacterial and anticancer research. wikipedia.orgnih.gov

The history of topoisomerase inhibitors in cancer therapy dates back to the discovery of compounds like camptothecin, a natural alkaloid identified in 1966. researchgate.netbiomedpharmajournal.org Camptothecin was later found to exert its anticancer effects by inhibiting topoisomerase I. researchgate.netbiomedpharmajournal.org Similarly, etoposide, a widely used topoisomerase II inhibitor derived from podophyllotoxins, was approved for cancer treatment in the 1980s. wikipedia.orgnih.govbiomedpharmajournal.org Topoisomerase inhibitors are generally classified as either catalytic inhibitors, which prevent the enzyme from performing DNA strand breaks, or topoisomerase poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA breaks and subsequent cell death. wikipedia.orgnih.gov The development of topoisomerase inhibitors has been a dynamic area of research, with ongoing efforts to identify novel molecules with improved efficacy and reduced toxicity. mdpi.com

Introduction of NK314 as a Novel Synthetic Benzo[c]phenanthridine Derivative

This compound is a novel synthetic benzo[c]phenanthridine alkaloid that has emerged in academic research due to its potent antitumor activities observed in preclinical models. aacrjournals.orgbocsci.commedchemexpress.cnaacrjournals.org Developed by Nippon Kayaku Co. Ltd., this compound was synthesized as a derivative of NK109, another synthetic benzo[c]phenanthridine, with a structural modification (introduction of a trimethylene group to N5-C6) aimed at overcoming metabolic inactivation observed with NK109. aacrjournals.org

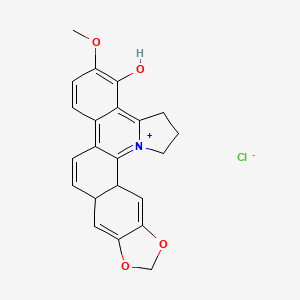

The chemical name for this compound is 4-Hydroxy-5-methoxy-2,3-dihydro-1H- aacrjournals.orgacs.orgbenzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridium chloride. nih.govpsu.edu Research has established this compound as a topoisomerase II inhibitor. aacrjournals.orgbocsci.comnih.gov Specifically, it has been shown to inhibit the activity of topoisomerase IIα by stabilizing the topoisomerase IIα-DNA cleavage complex, an action that leads to the generation of DNA double-strand breaks. aacrjournals.orgmedchemexpress.cnaacrjournals.orgnih.govpsu.edu

Rationale for Investigating this compound's Unique Pharmacological Profile

The investigation into this compound's pharmacological profile is driven by several key aspects that differentiate it from other topoisomerase inhibitors. A crucial finding is that this compound acts as a topoisomerase IIα-specific poison in mammalian cells. mdpi.comresearchgate.netnih.gov Unlike many clinically used topoisomerase II inhibitors, such as etoposide and doxorubicin, which target both topoisomerase IIα and topoisomerase IIβ isoforms, this compound primarily targets topoisomerase IIα. researchgate.netnih.gov This isoform-specific activity is significant because topoisomerase IIα is highly expressed in proliferating cells and is considered essential for cell growth, while topoisomerase IIβ is nonessential for growth and has been implicated in the toxic side effects associated with some topoisomerase II inhibitors, including cardiotoxicity and secondary malignancies. mdpi.comresearchgate.netnih.gov The potential for a topoisomerase IIα-specific inhibitor like this compound to offer comparable antitumor efficacy with a potentially reduced profile of certain toxicities provides a strong rationale for its continued study. mdpi.comresearchgate.net

Furthermore, research indicates that this compound may possess a dual mechanism of action, inhibiting not only topoisomerase IIα but also DNA-dependent protein kinase (DNA-PK). acs.orgmdpi.comashpublications.org DNA-PK is a key enzyme involved in the non-homologous end-joining (NHEJ) DNA repair pathway, which is critical for repairing the double-strand breaks induced by topoisomerase II poisons. ashpublications.org By simultaneously inhibiting topoisomerase IIα and DNA-PK, this compound could potentially enhance the accumulation of DNA damage and overcome mechanisms of resistance related to DNA repair, thereby potentiating its cytotoxic effects, particularly in certain cancer types like adult T-cell leukemia (ATL) where DNA-PK is abundant. acs.orgashpublications.org This unique dual-targeting profile distinguishes this compound and provides a compelling reason for in-depth academic investigation into its mechanisms and potential therapeutic applications. ashpublications.org

Detailed research findings highlight the potency and specific activity of this compound. In cell-free assays, this compound demonstrated more potent inhibition of topoisomerase IIα-mediated DNA relaxation compared to etoposide. aacrjournals.org Studies using cell lines resistant to other topoisomerase inhibitors have shown cross-resistance patterns consistent with this compound primarily targeting topoisomerase IIα. For instance, CEM/VM1 cells, resistant to etoposide due to topoisomerase IIα mutations, were cross-resistant to this compound, while CEM/C2 cells, resistant to camptothecin (a topoisomerase I inhibitor), retained sensitivity to this compound. aacrjournals.orgmedchemexpress.cnaacrjournals.org

The induction of DNA double-strand breaks by this compound has been visualized as chromosomal aberrations and is associated with the phosphorylation of the histone variant H2AX, a marker for DNA damage. aacrjournals.orgmedchemexpress.cnnih.gov This DNA damage triggers the activation of the G2 cell cycle checkpoint pathway, leading to G2 arrest, independent of p53 status in various cell lines. aacrjournals.orgbocsci.commedchemexpress.cnaacrjournals.org The activation of the Chk1-Cdc25C-Cdk1 pathway is implicated in this G2 arrest. aacrjournals.orgmedchemexpress.cnaacrjournals.org

Further research into the DNA-PK inhibitory activity of this compound has shown that DNA-PK contributes to cell survival in response to this compound treatment. nih.govpsu.edu Cell lines deficient in DNA-PKcs (such as M059J) exhibited increased sensitivity to this compound compared to cells with intact DNA-PKcs (M059K). psu.edu This supports the hypothesis that inhibiting DNA-PK enhances the cytotoxic effect of this compound by impairing DNA repair. psu.eduashpublications.org

The following table summarizes some key research findings regarding this compound's activity:

| Research Finding | Observation | Reference |

| Inhibition of Topoisomerase IIα Catalytic Activity | More potent than etoposide in cell-free DNA relaxation assays. | aacrjournals.org |

| Stabilization of Topoisomerase IIα Cleavage Complex | Induces Top2α-DNA complexes and double-strand breaks. | aacrjournals.orgbocsci.comnih.gov |

| Isoform Specificity | Primarily targets Topoisomerase IIα, not Topoisomerase IIβ. | mdpi.comresearchgate.net |

| Induction of DNA Double-Strand Breaks | Visualized as chromosomal aberrations; associated with H2AX phosphorylation. | aacrjournals.orgmedchemexpress.cnnih.gov |

| Cell Cycle Arrest | Induces significant G2 arrest independent of p53 status via Chk1-Cdc25C-Cdk1 pathway activation. | aacrjournals.orgbocsci.commedchemexpress.cn |

| Cross-Resistance Pattern | Cells resistant to etoposide (Top2α mutation) show cross-resistance; cells resistant to camptothecin (Top1 mutation) do not. | aacrjournals.orgmedchemexpress.cnaacrjournals.org |

| Inhibition of DNA-Dependent Protein Kinase (DNA-PK) | Contributes to cell survival in response to this compound; DNA-PK deficient cells are more sensitive. | nih.govpsu.eduashpublications.org |

| DNA Intercalation | DNA unwinding assays suggest intercalation, potentially contributing to Top2α inhibition. | nih.govpsu.edu |

The unique combination of potent and specific topoisomerase IIα inhibition, along with the potential for DNA-PK inhibition and DNA intercalation, provides a strong scientific basis for the ongoing academic investigation into this compound as a compound with a distinct pharmacological profile.

特性

CAS番号 |

208237-49-4 |

|---|---|

分子式 |

C22H18ClNO4 |

分子量 |

395.8 g/mol |

IUPAC名 |

12-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(13),2,4(8),9,11,14,19,21,23-nonaen-15-ol;chloride |

InChI |

InChI=1S/C22H17NO4.ClH/c1-25-19-9-12-8-17-18(27-11-26-17)10-14(12)22-21(19)20-13(4-2-6-16(20)24)15-5-3-7-23(15)22;/h3,5,7-10H,2,4,6,11H2,1H3;1H |

InChIキー |

BRFDCAFDRFHEKX-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C3CCC[N+]3=C4C5C=C6C(=CC5C=CC4=C2C=C1)OCO6)O.[Cl-] |

正規SMILES |

COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NK314; NK-314; NK 314. |

製品の起源 |

United States |

Synthetic Chemistry and Structural Modifications of Nk314

Derivation of NK314 from Precursor Compounds (e.g., NK109)

This compound is a synthetic derivative, with its structure related to natural benzo[c]phenanthridine alkaloids such as fagaronine and nitidine. aacrjournals.orgrsc.org A key precursor in the development of this compound was NK109, a synthetic derivative developed by Nippon Kayaku Co. Ltd. aacrjournals.org NK109 was identified as a topoisomerase II inhibitor and demonstrated cytotoxic activity against various human tumors in preclinical studies. aacrjournals.org However, NK109 faced limitations in clinical development primarily due to its metabolic instability in vivo, where it was reduced to an inactive metabolite. aacrjournals.orgrsc.org

Strategic Modifications for Enhanced Biological Properties

To address the metabolic lability and improve the biological properties of NK109, structural modifications were undertaken, leading to the synthesis of this compound. aacrjournals.orgrsc.org

Overcoming Metabolic Elimination in Precursor Structures

A significant challenge with NK109 was its susceptibility to metabolic reduction in vivo, which rendered the resulting metabolite inactive and necessitated higher doses to maintain therapeutic activity. aacrjournals.orgrsc.org To overcome this metabolic elimination pathway, this compound was synthesized by introducing a trimethylene group at the N5-C6 position of NK109. aacrjournals.org This specific structural modification was strategic, aiming to suppress biological reduction and sustain potent cytotoxicity. rsc.org

The structural difference between NK109 and this compound, specifically the addition of the trimethylene group in this compound, is crucial for its improved metabolic stability and enhanced antitumor activities observed in various cancer models, including gastric, colon, lung, and pancreatic cancers. aacrjournals.org this compound has shown effectiveness against tumor cell lines resistant to other chemotherapeutic agents like paclitaxel, cisplatin, and irinotecan. aacrjournals.org

While detailed synthetic pathways for this compound from basic starting materials are not extensively described in the provided search results, the information clearly indicates its derivation from the benzo[c]phenanthridine scaffold and specifically highlights NK109 as a direct precursor where a key modification was made to enhance metabolic stability. aacrjournals.orgrsc.org

Compound Information Table:

| Compound Name | PubChem CID |

| This compound | 73297063 |

| NK109 | 149998481 or 66804-20-4 (Fagaridine/NK-109-1) |

| Fagaronine | 177893 |

| Nitidine | 9189 |

| Etoposide | 33425 |

| Paclitaxel | 36314 |

| Cisplatin | 84691 |

| Irinotecan | 60808 |

| Chelerythrine | 2734887 |

| Sanguinarine | 5147 |

| ICRF-193 | 3823 |

| Suramin | 5363 |

| UCN-01 | 53251 |

| Nocodazole | 4478 |

| HU-331 | 9915138 |

| NU7441 | 9910041 |

| YU238259 | Not found |

| DNA-PKcs | Not applicable (protein) |

| Topoisomerase IIα | Not applicable (protein) |

| Topoisomerase IIβ | Not applicable (protein) |

| Rad54 | Not applicable (protein) |

| DNA ligase IV | Not applicable (protein) |

Interactive Data Table (Example based on relative potency):

Molecular Mechanisms of Action of Nk314

Primary Target: DNA Topoisomerase IIα Inhibition

NK314 functions as a topoisomerase II poison, specifically targeting the α isoform of the enzyme. nih.govaacrjournals.orgcapes.gov.br This interaction disrupts the normal catalytic cycle of topoisomerase IIα, which is crucial for managing DNA topology during processes like replication and transcription. nih.gov

Stabilization of Topoisomerase IIα-DNA Cleavage Complexes

A key aspect of this compound's mechanism is its ability to stabilize the topoisomerase IIα-DNA cleavage complex. nih.govbocsci.comaacrjournals.orgtmc.edumedkoo.compsu.eduexlibrisgroup.comaacrjournals.org Topoisomerase IIα transiently breaks both strands of DNA to allow a second DNA segment to pass through, and then religates the broken strands. mdpi.com this compound traps the enzyme at the intermediate stage where the DNA is cleaved and covalently bound to the enzyme, preventing the religation step. nih.govmdpi.com This stabilization of the cleavage complex is a hallmark of topoisomerase II poisons. nih.govmdpi.com In vitro assays have shown that this compound stabilizes topoisomerase IIα in its cleavage complex intermediate. aacrjournals.orgtmc.edupsu.edu

Induction of DNA Double-Strand Breaks (DSBs) via Topoisomerase IIα Poisoning

The stabilization of the topoisomerase IIα-DNA cleavage complex by this compound leads directly to the accumulation of DNA double-strand breaks (DSBs). ashpublications.orgnih.govbocsci.comaacrjournals.orgmedchemexpress.comtmc.edumedkoo.comexlibrisgroup.comaacrjournals.orgpsu.edunih.govnih.govnih.gov These DSBs are highly cytotoxic lesions that trigger DNA damage response pathways in cells. nih.govaacrjournals.orgtmc.edunih.gov Studies using techniques like pulsed-field gel electrophoresis (PFGE) and detection of phosphorylated H2AX (γH2AX), a marker for DSBs, have confirmed the induction of DSBs by this compound. ashpublications.orgaacrjournals.orgtmc.edupsu.edunih.govaacrjournals.org The induction of DSBs occurs relatively rapidly after treatment with this compound. bocsci.commedkoo.comexlibrisgroup.compsu.eduaacrjournals.org

Isoform Specificity: Preferential Targeting of Topoisomerase IIα over Topoisomerase IIβ

A notable characteristic of this compound is its preferential targeting of topoisomerase IIα over topoisomerase IIβ. ashpublications.orgnih.govaacrjournals.orgmedchemexpress.comcapes.gov.brresearchgate.netresearchmap.jp While many clinically used topoisomerase II inhibitors affect both isoforms, this compound demonstrates a significant specificity for Top2α in vivo. nih.govcapes.gov.brresearchgate.net This specificity is considered advantageous because Top2α is highly expressed in proliferating cancer cells and is essential for their growth, whereas Top2β is less crucial for cell proliferation and has been implicated in the development of treatment-related secondary malignancies. nih.govcapes.gov.brpsu.eduniph.go.jp Genetic studies using cell lines with disrupted TOP2α or TOP2β genes have provided evidence for this isoform specificity. nih.govcapes.gov.brresearchgate.net Heterozygous disruption of the human TOP2α gene confers increased resistance to this compound, while TOP2β homozygous knock-out cells show increased sensitivity, further supporting Top2α as the primary cellular target. nih.govcapes.gov.brresearchgate.net

DNA Intercalation as a Contributing Mechanism

In addition to its action as a topoisomerase IIα poison, this compound has also been shown to intercalate into DNA. nih.govmedchemexpress.comtmc.edunih.govaacrjournals.org DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. nih.gov This property can influence DNA structure and function. In vitro studies, such as DNA unwinding assays, have demonstrated that this compound can change the linking number of supercoiled DNA, a characteristic effect of intercalating agents. nih.govaacrjournals.org

Secondary Targets and Dual Inhibition

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results. Further specific search would be needed. |

| Etoposide | 33425 |

| Doxorubicin | 31703 |

| Mitoxantrone | 4214 |

| Camptothecin | 2517 |

| ICRF-193 | 3811 |

| Suramin | 5362 |

| NU7026 | 107638 |

| NU7441 | 107639 |

| m-AMSA | 2137 |

| H2AX | 8030 |

| DNA-PKcs | Not applicable (protein subunit) |

| ATM | Not applicable (protein) |

| Chk1 | Not applicable (protein) |

| Cdc25C | Not applicable (protein) |

| Cdk1 | Not applicable (protein) |

| Ku70 | Not applicable (protein) |

| Ku80 | Not applicable (protein) |

| XRCC4 | Not applicable (protein) |

| DNA ligase IV | Not applicable (protein) |

| Artemis | Not applicable (protein) |

| Cernunnos-XLF | Not applicable (protein) |

| Topoisomerase IIα (Top2α) | Not applicable (protein) |

| Topoisomerase IIβ (Top2β) | Not applicable (protein) |

Data Tables

While the search results provide quantitative data points (e.g., IC50 values, percentages of γH2AX positive cells), creating interactive data tables directly from the text snippets in this format is not feasible. However, the key findings regarding potency and specificity can be summarized qualitatively based on the provided information.

For example, a qualitative comparison of this compound and Etoposide based on the search results could be presented as follows:

| Feature | This compound | Etoposide |

| Primary Top2 Target | Preferentially Topoisomerase IIα nih.govaacrjournals.orgcapes.gov.br | Both Topoisomerase IIα and IIβ nih.govcapes.gov.br |

| Potency (Cell Growth Inhibition) | More potent in certain cell lines ashpublications.orgaacrjournals.org | Less potent in certain cell lines ashpublications.orgaacrjournals.org |

| Induction of DSBs | Rapid and extensive bocsci.comexlibrisgroup.compsu.edunih.govaacrjournals.org | Requires proteinase K digestion for clear detection in some assays bocsci.commedkoo.comexlibrisgroup.com |

| DNA Intercalation | Yes tmc.edunih.govaacrjournals.org | No nih.gov |

| Secondary Target | DNA-PK ashpublications.orgnih.govstemcell.com | Not indicated in search results |

This table summarizes comparative findings mentioned in the search results without attempting to extract precise numerical data for interactive presentation, which is beyond the current capabilities based solely on the provided text snippets.

Inhibition and Degradation of DNA-Dependent Protein Kinase (DNA-PK) Catalytic Subunit (DNA-PKcs)

This compound has been shown to induce the degradation of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). ctdbase.orgwikipedia.orgnih.govgithub.io This degradation leads to impaired DNA double-strand break (DSB) repair. ctdbase.orgwikipedia.orgnih.gov DNA-PK is a crucial kinase involved in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. researchgate.net

Studies have indicated that this compound acts as a dual inhibitor, targeting both topoisomerase IIα and DNA-PK. nih.govgithub.io The contribution of DNA-PK inhibition to this compound's effects on cell growth has been supported by experimental evidence. For instance, this compound demonstrated similar potency in inhibiting the growth of both DNA-PKcs-deficient (M059J) and DNA-PKcs-proficient (M059K) cell lines. In contrast, etoposide, another topoisomerase II inhibitor, exhibited weaker growth inhibition in M059K cells compared to M059J cells. ctdbase.orgnih.gov

Further evidence for the role of DNA-PK inhibition comes from studies using specific DNA-PK inhibitors. The DNA-PK specific inhibitor NU7026 enhanced the inhibitory activity of etoposide in M059K and ATL cells. ctdbase.orgnih.gov Similarly, the DNA-PK inhibitor NU7441 was shown to sensitize cells to this compound, indicating that the NHEJ repair pathway, mediated by DNA-PK, plays a significant role in cell survival in response to this compound-induced DNA damage.

While the effect of this compound on DNA-PKcs degradation and subsequent impairment of DNA repair is established, the precise mechanism by which this compound induces this degradation remains to be fully elucidated. researchgate.net

Table 1: Effect of DNA-PK Status and Inhibition on Cell Sensitivity to this compound

| Cell Line (DNA-PK Status) | Treatment | Outcome Measure | Result | Reference |

| M059J (DNA-PKcs-deficient) | This compound | Cell Growth Inhibition | Similar potency to M059K cells | ctdbase.orgnih.gov |

| M059K (DNA-PKcs-proficient) | This compound | Cell Growth Inhibition | Similar potency to M059J cells | ctdbase.orgnih.gov |

| M059K (DNA-PKcs-proficient) | Etoposide | Cell Growth Inhibition | Weak inhibition compared to M059J cells | ctdbase.orgnih.gov |

| M059J | 200 nM this compound | Colony Formation (% of control) | ~0.5% | |

| M059K | 200 nM this compound | Colony Formation (% of control) | ~4.4% | |

| Cells | 40 nM this compound | Colony Formation (% of control) | 70% | |

| Cells | 40 nM this compound + 2 µM NU7441 | Colony Formation (% of control) | 8% |

Impact on Ataxia Telangiectasia Mutated (ATM) Protein Kinase Activity

Ataxia Telangiectasia Mutated (ATM) protein kinase is another critical regulator of the DNA damage response, primarily involved in the homologous recombination (HR) repair pathway for DNA double-strand breaks. Research indicates that ATM promotes cell survival in the presence of this compound-induced DNA damage.

Studies comparing ATM-deficient cells (AT-C) with ATM-repleted cells (AT-AT) have shown that ATM deficiency leads to a significant decrease in colony formation when treated with this compound. This highlights the importance of ATM-mediated repair in overcoming the DNA damage induced by this compound.

Furthermore, the use of ATM inhibitors has been shown to enhance the effects of this compound. The ATM inhibitor KU55933 significantly sensitized cells to this compound treatment. This suggests that inhibiting ATM-mediated DNA repair can augment the cytotoxic effects of this compound.

This compound is known to induce DNA double-strand breaks, which are recognized by various DNA damage sensors, including ATM, ATR, and DNA-PK. In response to this damage, both ATM and DNA-PK appear to play roles in mediating DNA repair pathways (HR and NHEJ, respectively) that contribute to cell survival.

Table 2: Effect of ATM Status and Inhibition on Cell Sensitivity to this compound

Cellular Responses to Nk314-induced Dna Damage

Cell Cycle Perturbations

A significant cellular response to NK314-induced DNA damage is the perturbation of the cell cycle, most notably the induction of G2 phase arrest. This arrest serves as a critical checkpoint, providing cells with an opportunity to repair the damage before entering mitosis.

Induction of G2 Cell Cycle Arrest (p53-independent mechanisms)

This compound has been shown to induce a significant G2 cell cycle arrest in various cell lines. This effect is observed dose-dependently in several cell lines, with the exception of normal peripheral blood mononuclear cells (PBMCs), which remain in the G0/G1 phase ashpublications.org. Notably, this induction of G2 arrest by this compound occurs independent of the p53 status of the cells aacrjournals.orgnih.govtmc.edu. Studies have demonstrated that over 85% of the total cell population in several lines can be arrested at the G2-M phase after a 24-hour incubation with 100 nmol/L this compound, irrespective of their p53 status aacrjournals.org. In p53 wild-type ML-1 cells, this G2 arrest can be sustained for up to 72 hours psu.edu. The observation that cells lacking functional p53, such as CCRF-CEM, Raji, K562, and HL60 cells, are also arrested by this compound suggests that p53 and its downstream effector p21 are not essential for the initial activation of the G2 checkpoint in response to this compound aacrjournals.org.

Activation of DNA Damage Checkpoint Pathways

The induction of DNA damage by this compound leads to the activation of key DNA damage checkpoint pathways, which are crucial for coordinating cell cycle progression with DNA repair.

Chk1-Cdc25C-Cdk1 G2 Checkpoint Pathway Activation

A primary pathway activated by this compound-induced DNA damage is the Chk1-Cdc25C-Cdk1 G2 checkpoint pathway aacrjournals.orgnih.govtmc.eduaacrjournals.orgaacrjournals.org. In response to this compound treatment, the DNA damage checkpoint kinase Chk1 becomes phosphorylated on Ser317, indicating its activation by upstream DNA damage sensors aacrjournals.orgpsu.edu. This activation of Chk1 subsequently leads to the phosphorylation of its target protein, Cdc25C, on Ser216 aacrjournals.orgpsu.edu. Phosphorylation of Cdc25C at this site inhibits its phosphatase activity, preventing the dephosphorylation and activation of Cyclin-dependent kinase 1 (Cdk1). Consequently, Cdk1 accumulates in a Tyr15-phosphorylated, inactive state, which is characteristic of G2 checkpoint activation and prevents entry into mitosis aacrjournals.orgpsu.edu. Abrogation of this G2 checkpoint by inhibiting Chk1 has been shown to decrease colony formation, highlighting the protective role of this checkpoint against the potentially lethal actions of this compound aacrjournals.org. Further studies suggest that the activation of the ATM/ATR-Chk1 pathway plays a major role in the this compound-induced G2 arrest, as inhibitors of ATM and ATR kinases (like caffeine and UCN-01) can abrogate this arrest aacrjournals.org.

Biomarkers of DNA Damage Response

Specific molecular markers are utilized to detect and quantify the DNA damage induced by agents like this compound and the subsequent cellular response.

Phosphorylation of Histone H2AX (γ-H2AX) as an Indicator of DSBs

A widely used and sensitive biomarker for the presence of DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γ-H2AX tmc.edunih.govpsu.edu. This compound treatment leads to the induction of γ-H2AX phosphorylation ashpublications.orgaacrjournals.orgnih.govtmc.eduaacrjournals.orgaacrjournals.orgnih.govpsu.edu. This phosphorylation is strongly associated with the formation of DNA DSBs induced by this compound tmc.edunih.govpsu.edu. Research findings indicate that in ML-1 cells treated with 100 nmol/L this compound for 24 hours, over 95% of the cells in the G2 phase were positive for γ-H2AX aacrjournals.org. At concentrations of 100 nM, γ-H2AX phosphorylation was predominantly observed in the G2 population after 12 and 24 hours aacrjournals.orgaacrjournals.org. However, at higher concentrations (>400 nM), this compound induced extensive γ-H2AX formation within just one hour, and this was observed regardless of the cell cycle phase, suggesting widespread DNA damage throughout the cell cycle at these higher doses aacrjournals.orgaacrjournals.org. Importantly, studies have confirmed that the γ-H2AX formation induced by this compound is a direct consequence of DNA DSBs and not merely a result of apoptosis nih.gov.

Here is a representative data excerpt on γ-H2AX positivity in ML-1 cells treated with this compound:

| This compound Concentration (nM) | Treatment Time (h) | % γ-H2AX Positive Cells (Total Population) | Predominant Cell Cycle Phase of γ-H2AX Positive Cells | Source |

| 100 | 1 | 2-4 | Not specified (low percentage) | aacrjournals.org |

| 100 | 12 | Not specified | G2 | aacrjournals.org |

| 100 | 24 | 59 | G2 (>95% of γ-H2AX positive cells in G2) | aacrjournals.orgaacrjournals.org |

| >400 | 1 | >95 | All phases | aacrjournals.orgaacrjournals.org |

Consequences of DNA Damage

The primary consequence of this compound's mechanism of action is the generation of DNA double-strand breaks aacrjournals.orgnih.govtmc.eduaacrjournals.orgnih.gov. This damage arises from this compound's ability to inhibit topoisomerase IIα by stabilizing the enzyme in its cleavage complex intermediate, thereby preventing the religation of cleaved DNA strands aacrjournals.orgnih.govtmc.eduaacrjournals.org. These induced DSBs can be visualized as chromosomal aberrations, particularly when the G2 checkpoint is abrogated, allowing damaged cells to proceed into mitosis aacrjournals.orgnih.govtmc.edupsu.edu.

In response to the DNA damage induced by this compound, cells activate DNA repair mechanisms, including both the nonhomologous end-joining (NHEJ) and homologous recombination (HR) pathways tmc.edunih.gov. Proteins like DNA-PK and ATM play significant roles in these repair processes and contribute to cell survival following this compound-induced DNA damage tmc.edunih.gov. Inhibition of DNA-PK has been shown to sensitize cells to this compound, indicating that the NHEJ pathway is an important mechanism for cell survival in the presence of this compound-induced damage aacrjournals.org. The activation of the G2 cell cycle arrest is considered a crucial defense mechanism that provides cells with the necessary time to repair the induced DNA damage before attempting cell division aacrjournals.orgtmc.eduaacrjournals.org.

Visualization of Chromosomal Aberrations

The DNA double-strand breaks induced by this compound can be visualized as chromosomal aberrations. This visualization is typically performed when the G2 cell cycle checkpoint, which is activated in response to DNA damage, is abrogated. aacrjournals.orgnih.govaacrjournals.orgtmc.edu By treating cells arrested in the G2 phase by this compound with a G2 checkpoint abrogator, such as UCN-01 (7-hydroxystaurosporine), cells are allowed to progress into mitosis, where chromosomal abnormalities become apparent. aacrjournals.orgnih.gov Colcemid is often used in conjunction to arrest cells at mitosis, facilitating the observation of these aberrations. aacrjournals.org

Table 1: Chromosomal Aberrations Induced by this compound

| Cell Line | This compound Concentration | Treatment Duration | G2 Checkpoint Abrogator | Observed Aberrations (Type) | Average Aberrations per Cell | Citation |

| ML-1 | 100 nM | 24 hours | Not specified (facilitated by G2 arrest) | Chromosome breaks | 5.00 ± 1.80 | aacrjournals.org |

| ML-1 | Not specified | Not specified | UCN-01 | Chromatid type (gaps and breaks) | ~5 | aacrjournals.org |

Induction of Apoptosis in Sensitive Cell Lines

This compound has been shown to induce apoptosis in certain sensitive cell lines, particularly those derived from Adult T-cell leukemia-lymphoma (ATL). ashpublications.orgaacrjournals.orgniph.go.jp The growth inhibition observed in various ATL cell lines upon exposure to this compound is associated with the induction of apoptosis, often following a G2/M cell cycle arrest. ashpublications.orgaacrjournals.org

The mechanism underlying this compound-induced apoptosis in sensitive cells appears to involve not only the generation of DNA double-strand breaks through Top2α inhibition but also the impairment of DNA repair pathways. ashpublications.orgaacrjournals.org Research indicates that this compound can induce the degradation of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme involved in the non-homologous end-joining (NHEJ) DNA repair pathway. nih.govashpublications.orgaacrjournals.org This dual action of inducing DNA damage while simultaneously inhibiting a major repair mechanism contributes to the potent cytotoxic effects observed in sensitive cell lines. ashpublications.orgaacrjournals.org

Apoptosis induction by this compound in ATL cell lines has been assessed using various methods, including flow cytometry analysis of Annexin V and propidium iodide staining and the detection of PARP-1 degradation via Western blot analysis. ashpublications.orgniph.go.jp Studies have shown that this compound treatment leads to an increase in the population of apoptotic cells in a concentration-dependent manner in sensitive cell lines like those derived from ATL. niph.go.jp For example, this compound dose-dependently inhibited the growth of ATL cell lines such as MT-1, MT-2, ST-1, and ATN-1, with IC50 values ranging from 20 to 70 nM, and this growth inhibition was linked to the induction of apoptosis. aacrjournals.org

It is important to note that the sensitivity to this compound-induced apoptosis can vary between cell lines. For instance, while ATL cell lines are particularly sensitive, studies in ML-1 cells at certain concentrations and time points did not show evidence of apoptosis as assessed by Annexin V/propidium iodide staining or the presence of a sub-G1 DNA content. aacrjournals.org This suggests that while this compound induces DNA damage and G2 arrest broadly, the downstream apoptotic response is cell line-dependent and may be influenced by factors such as the status of DNA repair pathways. nih.govashpublications.orgaacrjournals.org

Preclinical Efficacy and Selectivity Studies of Nk314

In Vitro Cellular Model Systems

Inhibition of Cell Proliferation in Diverse Cancer Cell Lines

NK314 has shown cytotoxic effects against a variety of human tumor cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 3 to 600 ng/mL following a 3-day treatment. aacrjournals.org Studies have specifically evaluated its activity in acute myeloid leukemia (AML) and T-cell lymphoma cell lines. In ML-1 human acute myeloid leukemia cells, this compound induced significant G2 cell cycle arrest at a concentration of 100 nmol/L. aacrjournals.orgnih.gov For adult T-cell leukemia-lymphoma (ATL) cell lines, this compound inhibited growth with 50% inhibitory concentration values ranging from 23 to 70 nM. ashpublications.orgnih.gov Non-ATL T-cell leukemia cell lines, such as MOLT4 and Jurkat cells, were also found to be more sensitive to this compound than to etoposide. ashpublications.org

Comparative Potency Analysis Against Established Topoisomerase Inhibitors

This compound has demonstrated greater potency in inhibiting topoisomerase IIα compared to etoposide in in vitro assays. Concentrations of 4 to 8 µmol/L of this compound inhibited the relaxation of supercoiled plasmid DNA by topoisomerase IIα, whereas 80 to 160 µmol/L of etoposide were required to achieve a similar effect. aacrjournals.org This indicates that this compound is a more potent topoisomerase IIα inhibitor than etoposide. aacrjournals.org Clonogenic assays in CEM cells showed that the IC90 values for this compound and etoposide were 55 nmol/L and 260 nmol/L, respectively, further supporting this compound's higher potency in this cell line. aacrjournals.org In ATL cell lines, the 50% inhibitory concentration values of this compound ranged from 22.6 to 71.3 nM, while those of etoposide ranged from 76.7 to 344.7 nM, indicating this compound's more potent activity. ashpublications.org

Table 1: Comparative In Vitro Potency of this compound and Etoposide

| Cell Line | Compound | IC50/IC90 (nM) | Reference |

| CEM | This compound | IC90: 55 | aacrjournals.org |

| CEM | Etoposide | IC90: 260 | aacrjournals.org |

| ATL cell lines (range) | This compound | IC50: 23-70 | ashpublications.orgnih.gov |

| ATL cell lines (range) | Etoposide | IC50: 76.7-344.7 | ashpublications.org |

In Vivo Preclinical Animal Models

Antitumor Activity in Xenograft Models

This compound has demonstrated strong antitumor activities in various human tumor xenograft models. aacrjournals.orgaacrjournals.org These include models of gastric, colon, lung, and pancreatic cancer. aacrjournals.org The in vivo activity was found to be dependent on the treatment schedule, with intermittent injection schedules (e.g., q7dx3) showing superiority over single administration or consecutive 5-day treatments against certain gastric cancers. aacrjournals.org The degree of growth inhibition observed with the maximal tolerated dose of this compound (50 mg/kg/day) was comparable to that achieved with clinically effective antitumor drugs such as paclitaxel, cisplatin, and irinotecan in SC-9-JCK gastric cancer xenografts. aacrjournals.org this compound has also shown preclinical activity against non-small cell lung cancer (NSCLC) xenografts. iiarjournals.org Furthermore, this compound was active against ATL in in vivo models. frontiersin.org

Mechanisms of Cellular Resistance and Strategies for Sensitization

Involvement of DNA Repair Pathways in Resistance

The induction of DNA double-strand breaks is a key cytotoxic effect of NK314. psu.edunih.govtmc.eduaacrjournals.orgaacrjournals.org Cells have evolved sophisticated DNA repair mechanisms to mend these breaks, and the efficiency of these pathways plays a crucial role in determining sensitivity or resistance to this compound. The two primary pathways involved in repairing DSBs are Non-Homologous End-Joining (NHEJ) and Homologous Recombination (HR). psu.edunih.govtmc.eduaacrjournals.org Studies using cell lines deficient in key proteins within these pathways have provided significant insights into their contribution to this compound resistance. psu.edunih.govbocsci.comtmc.eduaacrjournals.orgnih.govaacrjournals.org

The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks, particularly in mammalian cells. nih.gov Research indicates that the NHEJ pathway contributes to cell survival following this compound treatment. psu.edunih.govbocsci.comtmc.eduaacrjournals.org Studies utilizing cell lines deficient in core NHEJ components, such as the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and Ku80, have demonstrated increased sensitivity to this compound compared to their wild-type counterparts. psu.edunih.govbocsci.comtmc.eduaacrjournals.org For instance, M059J cells, which are deficient in DNA-PKcs, showed significantly reduced colony formation after this compound treatment compared to DNA-PKcs-proficient M059K cells. psu.edunih.govtmc.eduaacrjournals.org Similarly, cells lacking DNA ligase IV (Lig4), another crucial NHEJ protein, also exhibited increased sensitivity to this compound, although the degree of sensitization was less pronounced than with other Topo II inhibitors like etoposide. nih.govaacrjournals.org This suggests that while NHEJ is important for repairing this compound-induced DSBs, the nature of these breaks, possibly influenced by this compound's DNA intercalation property, might make them more challenging for cells to repair compared to breaks induced by other Topo II inhibitors. bocsci.comaacrjournals.orgaacrjournals.org

Interactive Table 1: Sensitivity to this compound in NHEJ-Deficient Cell Lines

| Cell Line | DNA Repair Deficiency | Relative Sensitivity to this compound (compared to wild-type) | Source |

| M059J | DNA-PKcs | Increased (approx. 10 times more sensitive than M059K) | psu.edunih.govtmc.eduaacrjournals.org |

| Cells deficient in Ku80 | Ku80 | Increased | psu.edunih.govnih.govbocsci.comaacrjournals.org |

| LIG4-/- cells | DNA ligase IV | Increased (2-3 times higher sensitivity than wild-type) | nih.govaacrjournals.org |

The Homologous Recombination (HR) pathway is another critical mechanism for repairing DNA double-strand breaks, particularly during the S and G2 phases of the cell cycle. nih.govtmc.edu Evidence suggests that the HR pathway also plays a role in cell survival in response to this compound. psu.edunih.govtmc.eduaacrjournals.org Studies using cell lines deficient in key HR proteins, such as Ataxia Telangiectasia Mutated (ATM), BRCA2, and XRCC3, have shown increased sensitivity to this compound. psu.edunih.govnih.govbocsci.comtmc.eduaacrjournals.org For example, ATM-deficient cells (AT-C) exhibited significantly lower colony formation compared to ATM-repleted cells (AT-AT) after this compound treatment. psu.edunih.govtmc.eduaacrjournals.org ATM is a crucial kinase that activates the HR pathway in response to DSBs. nih.govtmc.edu The increased sensitivity of cells lacking BRCA2 or XRCC3 further supports the involvement of HR in repairing this compound-induced damage and contributing to resistance. psu.edunih.govnih.govbocsci.comaacrjournals.org

Interactive Table 2: Sensitivity to this compound in HR-Deficient Cell Lines

| Cell Line | DNA Repair Deficiency | Relative Sensitivity to this compound (compared to wild-type) | Source |

| AT-C cells | ATM | Increased (70 times more sensitive than AT-AT cells at 160 nM this compound) | psu.edunih.govtmc.eduaacrjournals.org |

| Cells deficient in BRCA2 | BRCA2 | Increased | psu.edunih.govnih.govbocsci.comaacrjournals.org |

| Cells deficient in XRCC3 | XRCC3 | Increased | psu.edunih.govnih.govbocsci.comaacrjournals.org |

| RAD54-/- cells | Rad54 | No increased sensitivity observed | nih.govaacrjournals.org |

While both pathways contribute, some studies suggest that NHEJ might be the major repair pathway for this compound-induced DNA damage. psu.edunih.govnih.gov However, the increased sensitivity observed in HR-deficient cells highlights the significant role of this pathway in mitigating this compound cytotoxicity. psu.edunih.govtmc.eduaacrjournals.org

Non-Homologous End-Joining (NHEJ) Pathway

Genetic Determinants of Resistance (e.g., Mutant Topoisomerase IIα Expression)

Alterations in the drug target, Topoisomerase IIα, can also lead to resistance to this compound. tmc.eduaacrjournals.orgnih.govresearchgate.netnih.gov this compound specifically targets Topo IIα. bocsci.comaacrjournals.orgnih.govresearchgate.netnih.gov Cell lines expressing mutant Topo IIα have demonstrated cross-resistance to this compound and other Topo II inhibitors like etoposide. tmc.eduaacrjournals.orgnih.gov For instance, CEM/VM1 cells, known to be resistant to etoposide due to mutations in Topo IIα, exhibited significant resistance to this compound. tmc.eduaacrjournals.orgnih.gov This indicates that modifications in the Topo IIα enzyme can impair this compound's ability to effectively trap the cleavage complex and induce cytotoxic DNA breaks, thereby conferring resistance. tmc.eduaacrjournals.orgnih.gov Conversely, cells with heterozygous disruption of the TOP2α gene showed increased resistance to this compound, further supporting the role of Topo IIα expression levels and function in determining sensitivity. nih.govresearchgate.netnih.gov

Sensitization Strategies via DNA Repair Pathway Inhibition

Given the significant role of DNA repair pathways in this compound resistance, inhibiting these pathways presents a promising strategy to enhance the efficacy of this compound. psu.edunih.govtmc.eduaacrjournals.org By blocking or reducing the capacity of cancer cells to repair the DSBs induced by this compound, the persistence of DNA damage increases, leading to enhanced cytotoxicity. psu.edunih.govtmc.eduaacrjournals.orgnih.govjpp.krakow.plresearchgate.netamegroups.org

Pharmacological inhibitors of DNA-PK have shown potential in sensitizing cells to this compound. psu.edunih.govbocsci.comtmc.eduaacrjournals.orgnih.govjpp.krakow.plresearchgate.netamegroups.orgashpublications.org NU7441 and NU7026 are well-characterized inhibitors of DNA-PK. nih.govjpp.krakow.plresearchgate.netamegroups.orgnih.govtranscriptionfactor.orgtocris.comguidetopharmacology.orgguidetomalariapharmacology.orgciteab.comfishersci.pt Studies have demonstrated that treatment with NU7441 or NU7026 significantly enhances the cytotoxic effects of this compound in various cell lines. psu.edunih.govnih.govbocsci.comtmc.eduaacrjournals.orgnih.govashpublications.org For example, NU7441 was shown to potentiate the synergistic effect of this compound and etoposide combination in human glioblastoma cells, leading to a stronger accumulation of DSBs and increased apoptotic cell death. nih.gov Similarly, NU7026 enhanced the inhibitory activity of etoposide on cell lines with intact DNA-PKcs, suggesting that inhibiting DNA-PK can overcome resistance mediated by this repair pathway. bocsci.comashpublications.org These findings support the use of DNA-PK inhibitors in combination with this compound to improve therapeutic outcomes by impairing NHEJ-mediated repair of this compound-induced DSBs. psu.edunih.govtmc.eduaacrjournals.orgnih.govjpp.krakow.plresearchgate.netamegroups.org

Inhibition of ATM, a key regulator of the HR pathway, also represents a strategy to sensitize cells to this compound. psu.edunih.govtmc.eduaacrjournals.orgoup.comscispace.com KU55933 is a potent and specific ATM inhibitor. nih.govnih.govfishersci.ptmrc.ac.ukciteab.comfishersci.com Pre-treatment of cells with KU55933 has been shown to significantly sensitize them to this compound. psu.edunih.govnih.govtmc.eduaacrjournals.org This sensitization is attributed to the inhibition of ATM-mediated HR repair, which leaves the this compound-induced DSBs unrepaired or less efficiently repaired, thereby increasing cytotoxicity. psu.edunih.govtmc.eduaacrjournals.org The use of ATM inhibitors like KU55933 in combination with this compound could be a valuable approach to overcome resistance mediated by the HR pathway and enhance the antitumor effects of this compound. psu.edunih.govtmc.eduaacrjournals.orgscispace.com

Interactive Table 3: Sensitization of Cells to this compound by DNA Repair Inhibitors

| Inhibitor | Targeted Pathway | Effect on this compound Cytotoxicity | Source |

| NU7441 | DNA-PK (NHEJ) | Significantly enhanced sensitization | psu.edunih.govnih.govbocsci.comtmc.eduaacrjournals.orgnih.govjpp.krakow.plresearchgate.netamegroups.org |

| NU7026 | DNA-PK (NHEJ) | Enhanced sensitization (particularly in combination with etoposide) | bocsci.comjpp.krakow.plresearchgate.netamegroups.orgashpublications.org |

| KU55933 | ATM (HR) | Significantly enhanced sensitization | psu.edunih.govnih.govtmc.eduaacrjournals.orgoup.comscispace.com |

Advanced Research Methodologies Applied in Nk314 Studies

Biochemical and Molecular Assays

A variety of biochemical and molecular assays have been employed to dissect the interaction of NK314 with its biological targets and the immediate consequences of this interaction at the molecular level.

Cell-Free Topoisomerase II Relaxation Assays

Cell-free topoisomerase II relaxation assays are fundamental tools used to assess the ability of a compound to inhibit the catalytic activity of topoisomerase II enzymes. In studies involving this compound, these assays demonstrated that the compound effectively inhibited the relaxation of supercoiled plasmid DNA by topoisomerase IIα. For instance, concentrations of 4 to 8 μmol/L this compound were shown to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα, indicating a more potent inhibitory effect compared to etoposide, which required 80 to 160 μmol/L for similar inhibition in some studies. aacrjournals.org These assays also provided evidence that this compound traps topoisomerase IIα in its DNA cleavage complex form, leading to the formation of linear DNA, a hallmark of topoisomerase II poisons. aacrjournals.org An 8 μM concentration of this compound was reported to completely inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II. aacrjournals.org

DNA Unwinding Assays for Intercalation Assessment

DNA unwinding assays are utilized to determine if a compound intercalates into the DNA helix. Intercalating agents insert themselves between DNA base pairs, causing unwinding of the DNA double helix. Studies on this compound using modified unwinding assays with supercoiled plasmid DNA (e.g., pHOT1) have indicated that this compound intercalates into DNA. nih.govpsu.edu This property, revealed by changes in the distribution of DNA topoisomers after incubation with topoisomerase I and this compound, is suggested to cooperate with this compound's ability to trap topoisomerase IIα in cleavage complexes. nih.govpsu.eduacs.org

Immunoblotting for Protein Phosphorylation and Expression Analysis

Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a sample and assess their expression levels or post-translational modifications like phosphorylation. In this compound research, immunoblotting has been instrumental in analyzing the activation of DNA damage response pathways and cell cycle checkpoints. Studies have shown that this compound treatment leads to the phosphorylation of the histone variant H2AX (γ-H2AX), a sensitive marker for DNA double-strand breaks. aacrjournals.orgnih.govpsu.edubocsci.comnih.gov This phosphorylation was observed to be predominant in the G2 cell population. aacrjournals.orgnih.gov Immunoblotting has also revealed the activation of the Chk1-Cdc25C-Cdk1 G2 checkpoint pathway, evidenced by the phosphorylation of Chk1 on Ser317 and Cdc25C on Ser216, leading to the accumulation of Cdk1 in a Tyr15-phosphorylated state in response to this compound. aacrjournals.org Additionally, changes in the phosphorylation of p53 and the induction of p21 have been detected by immunoblotting following this compound treatment. aacrjournals.org Immunoblotting has also been used to examine the expression levels of topoisomerase IIα and topoisomerase IIβ isoforms and components of the DNA-dependent protein kinase (DNA-PK) complex, such as DNA-PKcs, Ku70, and Ku80, in various cell lines to understand mechanisms of sensitivity and resistance to this compound. nih.govaacrjournals.orgashpublications.org

Trapped-in-Agarose DNA Immunostaining (TARDIS) Assays

The Trapped-in-Agarose DNA Immunostaining (TARDIS) assay is a method used to detect and quantify drug-stabilized topoisomerase-DNA cleavage complexes within cells. This technique involves embedding cells in agarose, lysing them to remove cellular components while retaining DNA and covalently bound proteins, and then immunostaining for the topoisomerase enzyme. TARDIS assays have confirmed that this compound stabilizes topoisomerase II cleavage complexes in cells. aacrjournals.orgnih.govresearchgate.netoup.com These assays have provided evidence that this compound primarily induces topoisomerase II-DNA complexes in a manner highly specific to the α isoform in living mammalian cells. nih.govresearchgate.net While some Top2β complexes were observed at higher this compound concentrations or in specific cell types, the induction was significantly less than that for Top2α complexes. nih.govresearchgate.net

Cell Biology Techniques

Beyond the specific biochemical and molecular assays, general cell biology techniques have been essential for studying the effects of this compound on cellular processes. These include methods for maintaining cell cultures, analyzing cell cycle progression, and assessing cell survival.

Cell culture techniques provide the necessary environment to grow and manipulate various cell lines, allowing for in vitro studies of this compound's effects. nih.govashpublications.org Cell cycle analysis, often performed using flow cytometry with propidium iodide staining to assess DNA content, has revealed that this compound induces a significant G2 cell cycle arrest in various cancer cell lines, independent of p53 status. aacrjournals.orgbocsci.comnih.govashpublications.org This G2 arrest is considered a consequence of the DNA double-strand breaks induced by this compound, allowing cells time for DNA repair. aacrjournals.orgaacrjournals.orgnih.govnih.gov Clonogenic assays, which measure the ability of single cells to grow into colonies, have been used to assess the long-term effects of this compound on cell survival and to investigate mechanisms of resistance and sensitization, such as the role of DNA repair pathways like nonhomologous end-joining. aacrjournals.orgnih.govpsu.edu

Summary of Key Findings from Methodologies

| Assay Type | Key Finding in this compound Studies | Relevant Section |

| Cell-Free Topoisomerase II Relaxation Assay | Inhibits Topoisomerase IIα catalytic activity; traps Topoisomerase IIα in cleavage complexes. aacrjournals.orgaacrjournals.orgbocsci.comnih.gov | 7.1.1 |

| DNA Unwinding Assay | This compound intercalates into DNA. nih.govpsu.eduacs.orgbocsci.com | 7.1.2 |

| Immunoblotting | Induces phosphorylation of H2AX, Chk1, Cdc25C, Cdk1, p53; affects expression of DNA repair proteins. aacrjournals.orgnih.govpsu.edubocsci.comnih.govaacrjournals.orgashpublications.org | 7.1.3 |

| Pulsed-Field Gel Electrophoresis (PFGE) | Detects DNA double-strand breaks induced by this compound. nih.govpsu.edubocsci.comnih.govaacrjournals.org | 7.1.4 |

| Trapped-in-Agarose DNA Immunostaining (TARDIS) | Stabilizes Topoisomerase II cleavage complexes in cells, primarily Topoisomerase IIα. aacrjournals.orgnih.govresearchgate.netoup.com | 7.1.5 |

| Cell Cycle Analysis (Flow Cytometry) | Induces G2 cell cycle arrest. aacrjournals.orgbocsci.comnih.govashpublications.org | 7.2 |

| Clonogenic Assay | Assesses long-term cell survival and the role of DNA repair in response to this compound. aacrjournals.orgnih.govpsu.edu | 7.2 |

Flow Cytometry for Cell Cycle Analysis and γ-H2AX Quantification

Flow cytometry is a widely used technique in this compound studies to analyze its effects on the cell cycle and to quantify DNA double-strand breaks (DSBs) by measuring the phosphorylation of histone H2AX (γ-H2AX). Studies have shown that this compound treatment induces a significant G2/M cell cycle arrest in various cancer cell lines. ashpublications.orgaacrjournals.orgbocsci.com This arrest is indicative of activation of cell cycle checkpoints in response to DNA damage.

Simultaneously, flow cytometry is utilized to detect and quantify γ-H2AX. The phosphorylation of H2AX at serine 139 to form γ-H2AX is a rapid and sensitive marker for the presence of DNA DSBs. aacrjournals.orgbocsci.com Following this compound treatment, an increase in γ-H2AX signal is observed, confirming the induction of DSBs. ashpublications.orgaacrjournals.orgbocsci.com Flow cytometry allows for the assessment of the percentage of cells positive for γ-H2AX and can further correlate γ-H2AX levels with specific phases of the cell cycle, demonstrating that γ-H2AX phosphorylation is predominant in the G2 population after this compound treatment. aacrjournals.orgbocsci.com

An example of data obtained through flow cytometry might show the distribution of cells across different cell cycle phases (G1, S, G2/M) in control versus this compound-treated samples, as well as the percentage of cells exhibiting elevated γ-H2AX fluorescence.

| Cell Line | Treatment (this compound Concentration) | G1 (%) | S (%) | G2/M (%) | γ-H2AX Positive (%) |

| ML-1 (Control) | 0 nM | ~50-60 | ~30-40 | ~10-15 | Low |

| ML-1 | 100 nM | ~20-30 | ~10-20 | ~50-70 | High |

Clonogenic Assays for Cell Survival Assessment

Clonogenic assays are a gold standard for evaluating the reproductive viability and long-term survival of cells after treatment with cytotoxic agents like this compound. aacrjournals.orgdntb.gov.uaoup.comnih.govacs.orgresearchgate.netacs.orgucl.ac.uk This assay measures the ability of single cells to proliferate and form colonies of a certain size. By comparing the number of colonies formed by treated cells relative to untreated control cells, the surviving fraction can be determined.

Clonogenic assays have been crucial in demonstrating the potent antitumor activity of this compound. aacrjournals.orgbocsci.com Furthermore, these assays are invaluable for investigating how modulating DNA repair pathways affects sensitivity to this compound. Studies using clonogenic assays have shown that inhibiting DNA-dependent protein kinase (DNA-PK) can potentiate the cytotoxic effect of this compound. nih.govacs.org Additionally, cells deficient in key DNA repair proteins involved in both nonhomologous end-joining (NHEJ) and homologous recombination (HR), such as DNA-PKcs, Ku80, ATM, BRCA2, and XRCC3, exhibit increased sensitivity to this compound in clonogenic survival assays compared to wild-type cells. bocsci.com This indicates that both of these major DNA repair pathways contribute to cell survival following this compound-induced damage.

A representative data set from a clonogenic assay might illustrate the surviving fraction of cells treated with increasing concentrations of this compound, potentially comparing different cell lines or genetically modified variants.

| Cell Line | Treatment (this compound Concentration) | Surviving Fraction |

| Wild-Type | 0 nM | 1.00 |

| Wild-Type | 50 nM | ~0.60-0.80 |

| Wild-Type | 100 nM | ~0.30-0.50 |

| DNA-PK Deficient | 0 nM | 1.00 |

| DNA-PK Deficient | 50 nM | ~0.20-0.40 |

| DNA-PK Deficient | 100 nM | ~0.05-0.15 |

Genetic Manipulation Techniques

Genetic manipulation techniques are employed in this compound research to investigate the roles of specific genes and pathways in mediating cellular responses to the compound. By altering gene expression or function, researchers can identify targets, understand resistance mechanisms, and explore potential combination therapies.

Application of Gene Knock-Out and Knock-In Cell Lines

The use of cell lines with specific gene knock-outs or knock-ins is a powerful approach to study the functional significance of particular proteins in the context of this compound treatment. While direct "knock-in" applications related to this compound were not explicitly detailed in the provided snippets, studies have utilized cell lines deficient in key DNA repair proteins to understand their contribution to resistance to this compound. ashpublications.orgaacrjournals.orgucl.ac.ukucl.ac.ukacs.org

For example, research has demonstrated that cells deficient in components of the NHEJ pathway, such as DNA-PKcs or Ku80, or elements of the HR pathway, including ATM, BRCA2, or XRCC3, show increased sensitivity to this compound. bocsci.com These findings, often assessed through clonogenic assays, highlight the importance of these repair mechanisms in mitigating the cytotoxic effects of this compound-induced DNA damage. bocsci.com The generation and utilization of such knock-out cell lines provide direct genetic evidence for the involvement of specific genes in the cellular response to this compound.

Use of Small Interfering RNA (siRNA) for Target Validation

Small interfering RNA (siRNA) is a valuable tool for transiently reducing the expression of specific genes, allowing researchers to assess the impact of protein depletion on cellular outcomes following this compound treatment. acs.org This technique is particularly useful for target validation and for exploring the roles of specific proteins in DNA damage response pathways affected by this compound.

While the provided snippets did not extensively detail the use of siRNA specifically for validating this compound's primary targets (Top2α and DNA-PK), they illustrate the application of siRNA in related DNA damage response studies. For instance, siRNA has been used to knock down ATM, a key kinase in the DNA damage response, to investigate its role in cell survival in the context of topoisomerase inhibitors. oup.com Another study mentioned hMOB2 knockdown by siRNA and its link to the DNA damage response, a pathway relevant to the cellular effects of this compound. ucl.ac.uk By reducing the expression of genes suspected to be involved in resistance or sensitivity to this compound, siRNA experiments can help confirm the functional relevance of these genes and pathways.

Broader Scientific Implications and Future Research Directions

Theoretical Considerations for Isoform-Specific Topoisomerase Inhibition

Mammalian cells possess two genetically distinct type II topoisomerase isoforms, Topoisomerase IIα (Top2α) and Topoisomerase IIβ (Top2β). While both are targeted by many clinically used anticancer drugs like etoposide and doxorubicin, Top2α is primarily involved in cell proliferation and highly expressed in rapidly dividing cells, whereas Top2β is less essential for growth and has been implicated in treatment-associated secondary malignancies and cardiotoxicity. researchgate.netmdpi.comnih.govnih.govmdpi.com The development of Top2α-specific inhibitors is therefore a critical area of research to potentially improve efficacy against proliferating cancer cells while reducing the severe side effects associated with Top2β inhibition. researchgate.netmdpi.comnih.govmdpi.com

NK314 has been shown to act as a Top2α-specific poison in mammalian cells, a key theoretical advantage. researchgate.netmdpi.comnih.govnih.gov Unlike other Top2 inhibitors, this compound induces Top2-DNA complexes and double-strand breaks (DSBs) in an α isoform-specific manner. researchgate.netnih.govnih.govacs.org Genetic studies using human knock-out cell lines have provided further support for this specificity; heterozygous disruption of the human TOP2α gene confers increased resistance to this compound, while homozygous knock-out of TOP2β leads to increased sensitivity, indicating that Top2α is the primary cellular target. researchgate.netnih.govnih.gov Although this compound primarily targets Top2α, higher concentrations have been observed to induce some Top2β complexes, albeit to a much lesser extent than Top2α complexes. nih.gov

The structural similarities between Top2α and Top2β, particularly in their ATPase and cleavage/ligation domains, pose a challenge in designing isoform-specific inhibitors. mdpi.com However, this compound represents a notable example of an agent demonstrating preference for Top2α over Top2β. researchgate.net Further theoretical and structural studies are needed to fully elucidate the exact mechanism underlying this compound's Top2α selectivity. researchgate.net This understanding could provide valuable insights for the rational design of next-generation isoform-specific topoisomerase inhibitors.

Potential for Combination Therapies Based on Dual-Targeting Mechanisms

This compound's mechanism of action extends beyond its role as a Top2α inhibitor. Research has revealed that this compound also inhibits DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the non-homologous end-joining (NHEJ) pathway, a major DNA double-strand break repair mechanism. mdpi.commdpi.comashpublications.orgnih.govniph.go.jpnih.govresearchgate.net This dual-targeting property, inhibiting both Top2α and DNA-PK, suggests significant potential for combination therapies. mdpi.comashpublications.orgnih.gov

By simultaneously inducing DNA double-strand breaks through Top2α inhibition and impairing their repair via DNA-PK inhibition, this compound can potentiate its antitumor activity. mdpi.comashpublications.orgnih.govniph.go.jp This dual-targeting strategy is particularly relevant in cancer cells that may rely heavily on DNA repair pathways for survival in the face of DNA-damaging agents. Studies have shown that this compound induces degradation of the catalytic subunit of DNA-PK (DNA-PKcs), contributing to impaired DNA DSB repair. ashpublications.orgnih.govniph.go.jp The contribution of DNA-PK inhibition to this compound's effects has been supported by observations that this compound shows similar potency in inhibiting cell growth in DNA-PKcs-deficient and DNA-PKcs-present cell lines, whereas etoposide, a classic Top2 inhibitor, exhibits weaker inhibition in cells with DNA-PKcs. nih.govniph.go.jp Furthermore, combining a DNA-PK specific inhibitor with etoposide has been shown to enhance the inhibitory activity of etoposide. ashpublications.orgnih.gov

The dual inhibitory activity of this compound on Top2α and DNA-PK suggests that combination strategies involving this compound and inhibitors of other DNA repair pathways, or agents that induce DNA damage, could be highly effective. Preclinical studies have demonstrated that cells deficient in DNA-PK, Ku80, ATM, BRCA2, or XRCC3 show significant sensitization to this compound, indicating the involvement of both NHEJ and homologous recombination repair pathways in cell survival after this compound treatment. nih.gov Inhibitors of DNA-PK (e.g., NU7441) and ATM (e.g., KU55933) have also been shown to significantly sensitize cells to this compound. nih.gov These findings underscore the potential for developing mechanism-based combination strategies to maximize the antitumor effect of this compound by targeting DNA repair mechanisms. nih.govpsu.edujci.org

Exploration of Novel Resistance Mechanisms and Counter-Strategies

Resistance to topoisomerase II inhibitors is a significant challenge in cancer therapy. acs.orgacs.org Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for designing strategies to overcome it. Given this compound's unique dual-targeting mechanism, resistance might arise through mechanisms distinct from those conferring resistance to conventional Top2 inhibitors.

While resistance to many Top2 poisons is often associated with the overexpression of multidrug resistance proteins (e.g., P-gp, MRP1) that enhance drug efflux, the specific resistance mechanisms to this compound, particularly in the context of its dual Top2α and DNA-PK inhibition, warrant further investigation. acs.org

The dependence of cell survival on DNA repair pathways like NHEJ and homologous recombination following this compound treatment suggests that alterations in these pathways could contribute to resistance. nih.govnih.gov For instance, while NHEJ is important for repairing this compound-induced DSBs, the dependence on NHEJ for this compound appears less prominent compared to other Top2 inhibitors like etoposide. nih.gov This observation may imply that other repair pathways could be involved or that this compound's mechanism has nuances affecting repair pathway utilization. nih.gov

Exploring novel resistance mechanisms could involve investigating adaptations in DNA repair pathway activity or expression, alterations in Top2α or DNA-PK structure or expression, or the activation of alternative survival pathways. Identifying these mechanisms will be essential for developing counter-strategies, such as combining this compound with inhibitors of specific resistance pathways or developing modified versions of this compound that circumvent resistance.

Elucidation of Full Transcriptomic and Proteomic Responses to this compound

A comprehensive understanding of the cellular response to this compound at the transcriptomic and proteomic levels is essential for fully characterizing its mechanism of action and identifying potential biomarkers of response or resistance. Global transcriptomic and proteomic analyses can reveal the intricate network of genes and proteins affected by this compound treatment, providing insights into activated signaling pathways, cellular stress responses, and adaptive mechanisms. plos.orgornl.gov

Studies have shown that this compound treatment leads to the activation of the Chk1-Cdc25C-Cdk1 G2 checkpoint pathway, associated with phosphorylation of the histone variant H2AX, indicative of DNA double-strand breaks. aacrjournals.org This suggests that the transcriptomic and proteomic responses would likely involve components of the DNA damage response, cell cycle regulation, and potentially apoptosis pathways.

Future research should aim to perform comprehensive transcriptomic (RNA sequencing) and proteomic (mass spectrometry-based) studies on various cancer cell lines with differing sensitivities to this compound, as well as in relevant preclinical models. These studies could identify specific gene expression profiles or protein signatures that correlate with sensitivity or resistance to this compound. Furthermore, analyzing the temporal dynamics of these molecular changes could provide insights into the sequence of events triggered by this compound and how cells attempt to adapt or survive. Such "omics" approaches have proven valuable in understanding the molecular basis of drug resistance in other contexts. plos.org

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

The successful preclinical activity of this compound in various cancer xenograft models, including those resistant to other agents, provided the rationale for its clinical evaluation. aacrjournals.org However, to fully explore the potential of this compound and its combination strategies, the development and utilization of more advanced preclinical models are crucial.

Advanced preclinical models can include patient-derived xenografts (PDXs) that better recapitulate the heterogeneity and microenvironment of human tumors, genetically engineered mouse models (GEMMs) that harbor specific genetic alterations relevant to cancer and drug resistance, and in vitro co-culture models that mimic the tumor microenvironment, including interactions with stromal and immune cells.

These models can be used to:

Evaluate the efficacy of this compound as a single agent and in combination with other therapies in more clinically relevant settings.

Investigate the impact of the tumor microenvironment on this compound activity and resistance.

Mechanistically dissect the dual-targeting effects of this compound on Top2α and DNA-PK within a complex biological context.

Identify biomarkers that predict response or resistance to this compound treatment.

Assess the potential for this compound to overcome resistance mechanisms to conventional therapies.

The use of human knock-out cell lines has already been valuable in assessing this compound's isoform specificity and the role of DNA repair pathways. researchgate.netnih.govnih.gov Expanding upon these approaches with more complex 3D culture systems and in vivo models will provide a more comprehensive understanding of this compound's activity and inform future clinical development.

Q & A

What is the molecular mechanism by which NK314 induces DNA damage in cancer cells?

This compound is a synthetic benzo[c]phenanthridine compound that acts as a dual inhibitor of topoisomerase IIα (Topo IIα) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs) . It stabilizes Topo IIα-DNA cleavage complexes, leading to persistent DNA double-strand breaks (DSBs) . Unlike etoposide, this compound induces degradation of DNA-PKcs, impairing DSB repair via non-homologous end joining (NHEJ) . Methodologically, this mechanism is validated through in vitro assays (e.g., comet assays) and immunoblotting for γH2AX (a DSB marker) .

How does this compound exhibit isoform specificity for Topo IIα over Topo IIβ?

This compound shows 20-fold greater potency against Topo IIα compared to Topo IIβ, as demonstrated in gene-knockout human cell lines (e.g., Nalm-6 cells). Experimental designs involve comparing IC50 values in wild-type versus Topo IIβ-deficient cells. For instance, this compound requires 98 nM for 90% inhibition in wild-type cells under continuous exposure, whereas etoposide requires 277 nM . Isoform specificity is further confirmed via kinetic assays measuring DNA cleavage-religation equilibrium .

What experimental strategies can address contradictions in this compound-induced apoptosis across cell types?

Studies report variability in apoptotic responses to this compound. For example, in glioblastoma cells (MO59 K/J), this compound combined with NU7441 (a DNA-PK inhibitor) does not increase apoptosis, contrary to other cancer models . To resolve such contradictions:

- Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase-3 activation).

- Validate findings across cell lines with distinct DNA repair deficiencies (e.g., LIG4−/− mutants) .

- Control for drug exposure time , as this compound’s cytotoxicity is less time-dependent than etoposide .

How can researchers optimize combination therapies involving this compound?

This compound synergizes with cisplatin and other Topo II inhibitors (e.g., etoposide) in glioblastoma models. Synergy is quantified via combination index (CI) analysis (Chou-Talalay method) using CompuSyn software . For example:

- Cisplatin/NK314 combinations show moderate synergism (CI < 1) at low doses, reducing toxicity .

- DNA-PK inhibitors (e.g., NU7441) enhance this compound’s efficacy by blocking DSB repair .

What methodologies are critical for assessing this compound’s genotoxicity and secondary malignancy risks?

While this compound avoids etoposide-like secondary leukemia risks in preclinical models, its genotoxicity must be rigorously evaluated:

- Comet assays to quantify DSBs .

- Chromosomal translocation analysis (e.g., spectral karyotyping) in long-term cultures .

- In vivo models with p53-deficient mice to assess tumorigenic potential .

How do researchers reconcile conflicting data on this compound’s dependence on DNA repair pathways?

This compound’s cytotoxicity involves both homologous recombination (HR) and NHEJ, but contradictions arise in repair-deficient cells. For example, LIG4−/− cells (NHEJ-deficient) remain sensitive to this compound, suggesting HR compensates . To clarify:

- Use siRNA knockdown of HR/NHEJ genes (e.g., BRCA1, XRCC4).

- Apply DNA repair inhibitors (e.g., NU7441 for NHEJ, AZD2461 for PARP) .

What are the key considerations for translating this compound into clinical trials?

This compound completed Phase I trials as a monotherapy but has not advanced further . Challenges include:

- Biomarker identification : Topo IIα expression levels in tumors .

- Combination dosing : Preclinical data suggest synergy with platinum agents, but clinical schedules must minimize overlapping toxicities .

- Resistance mechanisms : Upregulation of efflux transporters (e.g., P-gp) or alternative repair pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。